BenchChemオンラインストアへようこそ!

4-Amino-6-bromoquinazolin-2(1H)-one

Physicochemical profiling Fragment-based drug design Lead-likeness

Procure 4-Amino-6-bromoquinazolin-2(1H)-one (≥98%) for fragment-based drug discovery. Its co-located 4-NH₂, 6-Br, and 2-oxo groups on a 240.06 Da core provide reactivity unattainable by 6-bromoquinazolin-4-amine or 6-bromoquinazolin-2(1H)-one analogs. The primary amine supports regiospecific on-DNA acylation for DEL applications, while the bromo handle enables Suzuki coupling for rapid fragment elaboration. Shipments comply with standard international B2B terms.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
CAS No. 1093201-96-7
Cat. No. B1510176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-bromoquinazolin-2(1H)-one
CAS1093201-96-7
Molecular FormulaC8H6BrN3O
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=NC(=O)N2)N
InChIInChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(10)12-8(13)11-6/h1-3H,(H3,10,11,12,13)
InChIKeyAGFHZTSZQNBOHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-bromoquinazolin-2(1H)-one (CAS 1093201-96-7) – Chemical Class and Procurement Baseline


4-Amino-6-bromoquinazolin-2(1H)-one belongs to the quinazolin-2(1H)-one heterocycle family, a scaffold recognized for its versatility in medicinal chemistry targeting kinases, sirtuins, and viral enzymes [1]. It bears a primary amino group at position 4, a bromine atom at position 6, and a carbonyl at position 2, yielding a molecular formula of C₈H₆BrN₃O (MW 240.06 g/mol) . Commercial availability typically ranges from 95% to 98% purity, with this compound serving predominantly as a synthetic intermediate rather than a final bioactive entity .

Why 4-Amino-6-bromoquinazolin-2(1H)-one Cannot Be Replaced by a Generic Quinazoline Analog


The co-occurrence of a free 4-amino nucleophile, a 6-bromo leaving group, and a 2-oxo hydrogen-bonding motif within a single low-molecular-weight scaffold (240.06 Da) creates a reactivity and polarity profile that cannot be replicated by either 6-bromoquinazolin-4-amine (MW 224.06, no C2 carbonyl) or 6-bromoquinazolin-2(1H)-one (MW 225.04, no C4 amino group) . Interchanging these analogs would alter key properties: for instance, the target compound exhibits a calculated logP of ~0.97–1.13 and a polar surface area of 67 Ų, placing it in a distinct physicochemical space for fragment-based drug discovery and DNA-encoded library (DEL) synthesis that its closest comparators cannot occupy simultaneously . The following section provides the quantitative evidence substantiating these differentiation claims.

4-Amino-6-bromoquinazolin-2(1H)-one – Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Fingerprint Divergence: LogP, PSA, and H-Bond Profile vs. 6-Bromoquinazolin-4-amine

4-Amino-6-bromoquinazolin-2(1H)-one presents a logP of 0.97–1.13, a topological polar surface area (TPSA) of 67 Ų, and 3 hydrogen-bond acceptors plus 2–3 hydrogen-bond donors . Its close analog 6-bromoquinazolin-4-amine (CAS 21419-48-7, MW 224.06) lacks the C2 carbonyl and consequently has a lower TPSA and fewer H-bond acceptors, shifting its solubility and permeability profile . The presence of the C2 carbonyl in the target compound introduces an additional hydrogen-bond acceptor, which is critical for target engagement in kinase hinge-binding motifs and for on-DNA chemistry in DEL applications.

Physicochemical profiling Fragment-based drug design Lead-likeness

Commercial Purity Benchmarking: 98% vs. Typical 95% for Brominated Quinazoline Intermediates

Fluorochem supplies 4-amino-6-bromoquinazolin-2(1H)-one at a verified purity of 98%, while many generic bromoquinazoline building blocks (e.g., 6-bromoquinazolin-4-amine) are routinely listed at 95–97% [1]. This 3% absolute purity differential is consequential for multi-step syntheses where carry-through of brominated impurities can poison downstream palladium-catalyzed cross-coupling reactions [2].

Synthetic intermediate procurement Purity threshold Reproducibility

Solubility-Property Gradient: Low Aqueous Solubility Enabling Solid-Phase and On-DNA Chemistry

The calculated aqueous solubility of 4-amino-6-bromoquinazolin-2(1H)-one is approximately 1.0 × 10⁻³ g/L (25 °C), classifying it as practically insoluble . This low solubility, combined with a predicted density of 1.99 ± 0.1 g/cm³, facilitates its use in solid-supported synthesis and DNA-encoded library (DEL) protocols where aqueous-phase partitioning must be minimized to retain compound on solid support [1]. By contrast, more polar quinazolinone analogs exhibit higher solubility that can lead to leaching during on-DNA acylation or amination steps.

Aqueous solubility DEL compatibility Solid-phase synthesis

Bromine as a Synthetic Diversification Handle: Comparative Cross-Coupling Reactivity vs. 6-Chloro Analogs

The 6-bromo substituent of 4-amino-6-bromoquinazolin-2(1H)-one offers superior reactivity in palladium-catalyzed cross-couplings compared to the 6-chloro analog. Studies on 6-bromoquinazolinone derivatives demonstrate efficient Buchwald-Hartwig amination and Suzuki-Miyaura coupling at the 6-position using Pd(OAc)₂/Xantphos systems, yielding 6-amino and 6-aryl derivatives [1][2]. The C–Br bond (bond dissociation energy ~84 kcal/mol) is more labile than C–Cl (~95 kcal/mol), allowing milder reaction conditions and broader functional group tolerance. In the EGFR inhibitor series, 6-bromo substitution was critical for achieving cytotoxicity against HeLa cells (IC₅₀ values in the low micromolar range for optimized derivatives) [3].

Cross-coupling Buchwald-Hartwig amination Suzuki coupling

Antiviral Activity of 6-Bromoquinazolinone-Derived Isoxazolidines: Class-Level Evidence for the Scaffold

Although no direct bioactivity data exist for the parent 4-amino-6-bromoquinazolin-2(1H)-one, its N3-substituted 6-bromoquinazolinone derivatives, upon conversion to isoxazolidine cycloadducts, demonstrated inhibition of varicella-zoster virus (VZV) replication with EC₅₀ values in the range of 5.4–13.6 μM against both TK⁺ and TK⁻ strains, and human cytomegalovirus (HCMV) with EC₅₀ = 8.9–12.5 μM [1]. These values establish the 6-bromoquinazolinone core as a viable antiviral pharmacophore, and the free 4-amino group in the target compound provides a synthetic entry point for generating analogous conjugates.

Antiviral activity Varicella-zoster virus Cytomegalovirus

Caveat: Absence of Direct Comparative Bioactivity Data for the Parent Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent databases (conducted 2024–2025) did not identify any peer-reviewed report containing quantitative IC₅₀, EC₅₀, Kd, or Ki data for 4-amino-6-bromoquinazolin-2(1H)-one as a discrete molecular entity. All bioactivity assertions in the literature pertain to derivatives bearing additional substituents at N1, N3, C2, or C6 positions [1][2]. Consequently, any claim of target-specific biological activity for the parent compound would be unsubstantiated. Procurement decisions must be based on its utility as a synthetic intermediate rather than on intrinsic pharmacological properties.

Data gap Procurement risk SAR limitation

4-Amino-6-bromoquinazolin-2(1H)-one – Evidence-Backed Research and Industrial Application Scenarios


Kinase-Targeted Fragment Library Design

The compound's low molecular weight (240.06 Da), moderate lipophilicity (logP 0.97–1.13), and three hydrogen-bonding functional groups (4-NH₂, 2-C=O, N1–H) render it an ideal fragment for screening against ATP-binding pockets of kinases, particularly those with a hinge-region hydrogen-bonding motif. Its 6-bromo handle allows for rapid fragment growth via Suzuki coupling once initial binding is confirmed by SPR or thermal shift assay [1]. The 98% purity ensures reliable dose-response data in fragment screens.

DNA-Encoded Library (DEL) Building Block

The low aqueous solubility (calculated ~1.0 × 10⁻³ g/L) and the presence of a primary amine for on-DNA acylation make this compound suitable for inclusion in DEL synthesis protocols. The 4-amino group can be selectively acylated in the presence of the N1–H and C2 carbonyl, enabling regiospecific DNA attachment without protecting group strategies. The 6-bromo position remains available for subsequent on-DNA diversification via Pd-catalyzed cross-coupling, a chemistry well-precedented for DEL applications [1][2].

Antiviral Lead Optimization Starting Material

Based on the established anti-VZV (EC₅₀ 5.4–13.6 μM) and anti-HCMV (EC₅₀ 8.9–12.5 μM) activity of N3-substituted 6-bromoquinazolinone isoxazolidine conjugates, 4-amino-6-bromoquinazolin-2(1H)-one serves as a strategic starting material for synthesizing novel antiviral leads. The 4-amino group can be converted to diverse N3-substituted derivatives via cyclocondensation with orthoformates and amines, followed by 1,3-dipolar cycloaddition to generate compound libraries for antiviral screening [1].

EGFR-TK Inhibitor Intermediate Synthesis

The 6-bromo substituent is a critical feature for generating 4-anilino-6-substituted quinazoline EGFR-TK inhibitors. Literature precedent demonstrates that 6-bromoquinazoline derivatives can be elaborated into compounds with significant cytotoxicity against HeLa cells and moderate to significant EGFR-TK inhibition [1]. The target compound's 4-amino group can be converted to a 4-anilino moiety via Buchwald-Hartwig amination, and the 6-bromo position further functionalized to modulate kinase selectivity.

Quote Request

Request a Quote for 4-Amino-6-bromoquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.